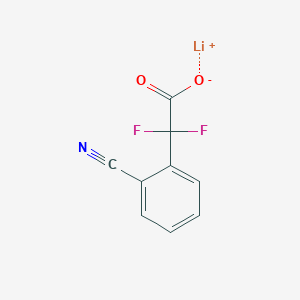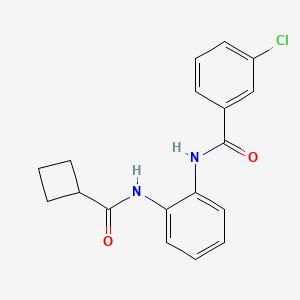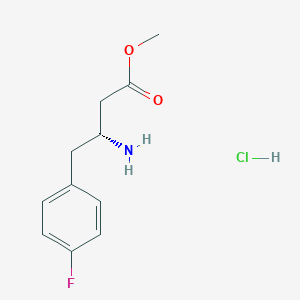
Lithium(1+) ion 2-(2-cyanophenyl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains a lithium ion, a cyanophenyl group (a phenyl group with a cyanide attached), and a difluoroacetate group (an acetate group with two fluorine atoms attached). It’s likely to be used in specialized chemical reactions or processes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-(2-cyanophenyl)-N-phenylacetamide derivatives have been synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates .Scientific Research Applications
Lithium-rich Electrodes for Lithium Batteries
A study by Thackeray et al. (2006) discusses the structural features of lithium-rich electrodes, specifically Li1+x[Mn0.5Ni0.5]1−xO2 and Li1+x[Mn0.333Ni0.333Co0.333]1−xO2, highlighting their complexity in lithium batteries. The addition of trivalent cobalt to these compounds was found to affect the Li2MnO3-like regions, influencing their amorphous nature to X-ray diffraction, which is crucial for enhancing battery performance (Thackeray et al., 2006).
Lithium Biphenyl Solvation
Research by de la Viuda et al. (2011) delves into the solvation structure of lithium ions in ethereal solvents, such as dimethoxyethane, focusing on lithium biphenyl solutions. The study contributes to a better understanding of lithium ion solutions and their conducting properties, which is essential for lithium ion cell manufacture (de la Viuda et al., 2011).
Electrolyte Additives for Lithium Ion Batteries
Kubota et al. (2012) investigated 1,1-difluoro-1-alkenes as electrolyte additives for lithium ion batteries, aiming to induce favorable solid electrolyte interphase (SEI) formation. The study highlights the significant improvement in cycle performance at high-charge-voltages due to these additives, showcasing the potential for enhancing lithium battery technologies (Kubota et al., 2012).
Solid Electrolyte Interphase for Lithium Anodes
Wang et al. (2020) explored the regulation of lithium ion solvation sheath on the solid electrolyte interphase (SEI) by electrolyte chemistry, focusing on lithium trifluoroacetate (LiTFA). The study found significant suppression of Li dendrite formation and an enhancement in Coulombic efficiency, emphasizing the importance of SEI stability for lithium anode performance (Wang et al., 2020).
Lithium Ion Solvation in Ionic Liquids
Umebayashi et al. (2007) examined the solvation structure of lithium ions in room-temperature ionic liquids, providing insights into the coordination and mobility of lithium ions. This research is vital for developing advanced electrolytes for energy storage applications (Umebayashi et al., 2007).
properties
IUPAC Name |
lithium;2-(2-cyanophenyl)-2,2-difluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2.Li/c10-9(11,8(13)14)7-4-2-1-3-6(7)5-12;/h1-4H,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQFTTUYOOLACJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C(=C1)C#N)C(C(=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2LiNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1955494-25-3 |
Source


|
| Record name | lithium 2-(2-cyanophenyl)-2,2-difluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2983119.png)







![methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate](/img/structure/B2983128.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2983131.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2983137.png)
![N-[(3-bromophenyl)(cyano)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B2983139.png)